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Compound of Interest

Compound Name: C19H20BrN3O6

Cat. No.: B15173447 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical compound with the molecular formula C19H20BrN3O6 is not well-

characterized in publicly available chemical databases. Therefore, this technical guide utilizes a

plausible, computationally-generated hypothetical structure for the purpose of demonstrating

an in silico bioactivity prediction workflow. All subsequent predictions and analyses are based

on this hypothetical structure and should be considered illustrative.

Introduction
The early assessment of a compound's biological activity and safety profile is a critical step in

the drug discovery and development pipeline. In silico methods, which utilize computational

models to predict the properties of chemical compounds, offer a rapid and cost-effective

approach to prioritize candidates for further experimental investigation. This whitepaper

provides a comprehensive technical guide to the in silico prediction of the bioactivity of a novel

compound, C19H20BrN3O6. Due to the absence of experimental data for this molecule, we

first propose a hypothetical chemical structure based on common pharmacophores and

principles of medicinal chemistry. We then employ a suite of computational tools to predict its

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, identify

potential biological targets, and model its interaction with a selected protein target.
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Given the molecular formula C19H20BrN3O6, a plausible chemical structure was generated

incorporating a known bioactive scaffold, a substituted quinoline ring, to satisfy the elemental

composition and degree of unsaturation. The hypothetical structure's Simplified Molecular Input

Line Entry System (SMILES) representation is:

O=C(NC1=CC=C(Br)C=C1)C2=CC(N3CCOCC3)=CC=C2C(=O)O. This structure contains a

brominated phenyl ring, an amide linkage, a morpholine substituent, and a carboxylic acid

group, all of which are functionalities commonly found in bioactive molecules.

In Silico Bioactivity Prediction Workflow
The workflow for the in silico prediction of C19H20BrN3O6's bioactivity encompasses several

key stages, from initial property prediction to specific target interaction analysis.
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Caption: In silico bioactivity prediction workflow for C19H20BrN3O6.

ADMET (Absorption, Distribution, Metabolism,
Excretion, and Toxicity) Prediction
ADMET properties are crucial for determining the drug-likeness of a compound. Various online

tools and software packages can predict these properties based on the chemical structure. For

our hypothetical C19H20BrN3O6, a summary of predicted ADMET properties is presented

below.

Table 1: Predicted ADMET Properties of Hypothetical C19H20BrN3O6
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Property Predicted Value Interpretation

Absorption

- Human Intestinal Absorption High
Likely to be well-absorbed from

the gut.

- Caco-2 Permeability Moderate
May have reasonable intestinal

permeability.

- P-glycoprotein Substrate Yes
Potential for efflux from cells,

which could affect distribution.

Distribution

- Blood-Brain Barrier (BBB)

Penetration
Low

Unlikely to cross the blood-

brain barrier.

- Plasma Protein Binding High
A significant fraction may be

bound to plasma proteins.

Metabolism

- CYP2D6 Inhibitor Yes
Potential for drug-drug

interactions.

- CYP3A4 Inhibitor No
Unlikely to inhibit this major

metabolic enzyme.

Excretion

- Renal Organic Cation

Transporter 2 (OCT2)

Substrate

Unlikely
Not likely to be a substrate for

this renal transporter.

Toxicity

- AMES Mutagenicity Non-mutagenic
Low probability of being a

mutagen.

- hERG Inhibition High Risk Potential for cardiotoxicity.

- Hepatotoxicity Low Risk Unlikely to cause liver damage.
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Biological Target Identification
Identifying the potential biological targets of a novel compound is a key step in understanding

its mechanism of action. This can be achieved through ligand-based or structure-based in silico

methods. For our hypothetical molecule, we employed a ligand-based approach using several

web-based tools that compare the input structure to databases of known bioactive molecules.

The predicted targets for our hypothetical C19H20BrN3O6 structure consistently pointed

towards involvement in inflammatory and cancer-related pathways. Several kinases,

particularly those in the mitogen-activated protein kinase (MAPK) signaling pathway, were

identified as high-probability targets.
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Caption: Target identification workflow for hypothetical C19H20BrN3O6.
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Molecular Docking
Based on the target identification results, p38 mitogen-activated protein kinase (p38 MAPK)

was selected as a representative target for molecular docking studies. Molecular docking

predicts the preferred orientation of a ligand when bound to a receptor and estimates the

binding affinity.

Experimental Protocol: Molecular Docking

Receptor Preparation: The 3D crystal structure of p38 MAPK (PDB ID: 1A9U) was obtained

from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and

polar hydrogens were added using AutoDockTools.

Ligand Preparation: The 3D structure of the hypothetical C19H20BrN3O6 was generated

from its SMILES string and energy minimized using the MMFF94 force field.

Docking Simulation: AutoDock Vina was used to perform the molecular docking. The search

space was defined as a 25Å x 25Å x 25Å grid box centered on the active site of the protein.

Analysis: The resulting docking poses were analyzed based on their binding energy and

interactions with key amino acid residues in the active site.

Table 2: Molecular Docking Results for Hypothetical C19H20BrN3O6 with p38 MAPK

Parameter Value

Binding Affinity (kcal/mol) -8.5

Key Interacting Residues

- Hydrogen Bonds Met109, Gly110

- Pi-Alkyl Interactions Leu75, Val83, Ile107

- Halogen Bond Lys53

The docking results suggest a strong binding affinity of the hypothetical C19H20BrN3O6 to the

active site of p38 MAPK, forming several key interactions that are known to be important for

inhibitor binding.
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Caption: Predicted inhibition of the p38 MAPK signaling pathway.

Quantitative Structure-Activity Relationship (QSAR)
Modeling
While a QSAR model cannot be built for a single compound, this section outlines the protocol

that would be followed if a dataset of structurally similar compounds with measured bioactivity

against a specific target were available.

Experimental Protocol: QSAR Modeling
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Data Collection: A dataset of compounds with known inhibitory activity (e.g., IC50 values)

against the target of interest would be compiled.

Molecular Descriptor Calculation: A wide range of 2D and 3D molecular descriptors (e.g.,

topological, electronic, steric) would be calculated for each compound in the dataset.

Data Splitting: The dataset would be divided into a training set (typically 80%) and a test set

(20%).

Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or a

machine learning algorithm like random forest) would be trained on the training set to

establish a mathematical relationship between the molecular descriptors and the biological

activity.

Model Validation: The predictive power of the model would be assessed using the test set

and various statistical metrics (e.g., R², Q², RMSE).

Prediction for New Compounds: The validated QSAR model could then be used to predict

the bioactivity of new, untested compounds like C19H20BrN3O6.

Conclusion
This technical guide has demonstrated a comprehensive in silico workflow for predicting the

bioactivity of the novel compound C19H20BrN3O6, based on a computationally proposed

hypothetical structure. The predictions suggest that this compound may possess favorable

drug-like properties, with a potential to act as an inhibitor of the p38 MAPK signaling pathway.

However, a high risk of hERG inhibition was also predicted, indicating potential cardiotoxicity

that would need to be carefully evaluated. The outlined methodologies, including ADMET

prediction, target identification, molecular docking, and the principles of QSAR modeling,

provide a robust framework for the initial assessment of novel chemical entities in the drug

discovery process. It is imperative to emphasize that these in silico predictions are hypothetical

and require experimental validation to confirm the bioactivity and safety of C19H20BrN3O6.

To cite this document: BenchChem. [In Silico Prediction of C19H20BrN3O6 Bioactivity: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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